molecular formula C13H12ClN B063837 (R)-(4-Chlorophenyl)(phenyl)methanamine CAS No. 163837-57-8

(R)-(4-Chlorophenyl)(phenyl)methanamine

Cat. No.: B063837
CAS No.: 163837-57-8
M. Wt: 217.69 g/mol
InChI Key: XAFODXGEQUOEKN-CYBMUJFWSA-N
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Description

®-(4-Chlorophenyl)(phenyl)methanamine is a chiral amine compound with the molecular formula C13H12ClN It is characterized by the presence of a phenyl group and a 4-chlorophenyl group attached to a central methanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(4-Chlorophenyl)(phenyl)methanamine typically involves the reduction of the corresponding ketone precursor using chiral reducing agents. One common method is the asymmetric reduction of 4-chlorophenylacetone using a chiral catalyst to yield the desired enantiomer. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of ®-(4-Chlorophenyl)(phenyl)methanamine may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient and selective reduction of the ketone precursor.

Types of Reactions:

    Oxidation: ®-(4-Chlorophenyl)(phenyl)methanamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or chlorophenyl rings, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Substituted phenyl or chlorophenyl derivatives.

Scientific Research Applications

®-(4-Chlorophenyl)(phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting neurological conditions.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

  • (S)-(4-Chlorophenyl)(phenyl)methanamine
  • ®-(4-Bromophenyl)(phenyl)methanamine
  • ®-(4-Chlorophenyl)(4-methylphenyl)methanamine

Comparison: ®-(4-Chlorophenyl)(phenyl)methanamine is unique due to its specific chiral configuration and the presence of a 4-chlorophenyl group. This configuration imparts distinct chemical and biological properties compared to its analogs. For instance, the (S)-enantiomer may exhibit different biological activity or selectivity towards molecular targets. Similarly, substituting the chlorine atom with other halogens or functional groups can significantly alter the compound’s reactivity and applications.

Properties

IUPAC Name

(R)-(4-chlorophenyl)-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFODXGEQUOEKN-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The racemic 4-chlorobenzhydrylamine was treated with D-tartaric acid, and then sequentially recrystallized ten times from water (as described by Clemo, et al., J. Chem. Soc., (1939), 1958-1960) to provide (S)-4-chlorobenzhydrylamine of high optical purity (ee>98%, according to chiral HPLC).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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